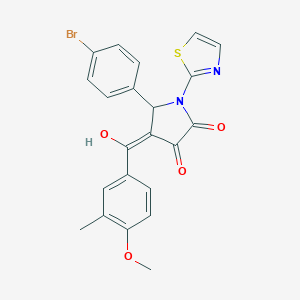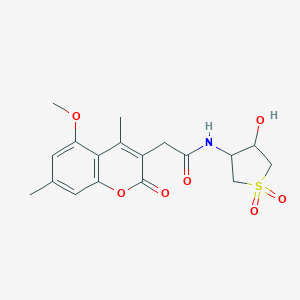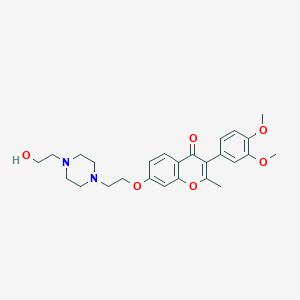
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. This compound belongs to the class of pyrrolone derivatives and has been studied for its promising biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its promising biological activities. It has shown potential as a therapeutic agent for various diseases and has been studied extensively in vitro and in vivo. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are many future directions for the study of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, future studies could focus on optimizing its synthesis and developing more efficient methods for its production.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The starting materials are 4-bromoaniline, 3-methyl-4-methoxybenzoic acid, and 2-aminothiazole. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and phosphorus oxychloride. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in scientific research. This compound has shown promising results in various biological assays, including anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H17BrN2O4S |
|---|---|
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H17BrN2O4S/c1-12-11-14(5-8-16(12)29-2)19(26)17-18(13-3-6-15(23)7-4-13)25(21(28)20(17)27)22-24-9-10-30-22/h3-11,18,26H,1-2H3/b19-17+ |
Clave InChI |
TWBLCFYOTWTJPX-HTXNQAPBSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Br)/O)OC |
SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Br)O)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)

![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B263888.png)


![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)